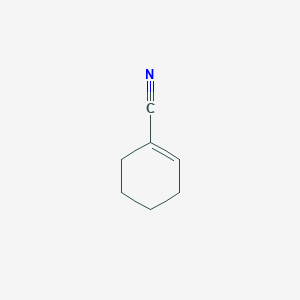

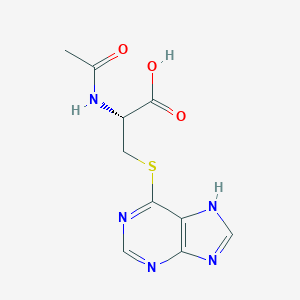

![molecular formula C9H15N5O3 B159529 (7S)-2-amino-7-[(1R,2S)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-1H-pteridin-4-one CAS No. 136459-42-2](/img/structure/B159529.png)

(7S)-2-amino-7-[(1R,2S)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-1H-pteridin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(7S)-2-amino-7-[(1R,2S)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-1H-pteridin-4-one is a chemical compound that has been extensively studied for its biochemical and physiological effects. It is commonly referred to as BH4, which is a cofactor for several enzymes involved in the biosynthesis of neurotransmitters, nitric oxide, and other important molecules in the body. The purpose of

Mecanismo De Acción

BH4 acts as a cofactor for several enzymes by donating electrons to the active site of the enzyme, which is necessary for the catalytic activity of the enzyme. In the case of phenylalanine hydroxylase, BH4 is required for the conversion of phenylalanine to tyrosine, which is a precursor for the biosynthesis of dopamine, norepinephrine, and epinephrine. In the case of nitric oxide synthase, BH4 is required for the biosynthesis of nitric oxide, which plays an important role in vascular function and immune response.

Efectos Bioquímicos Y Fisiológicos

BH4 has been shown to have several biochemical and physiological effects, including the regulation of neurotransmitter biosynthesis, vascular function, and immune response. BH4 deficiency has been associated with several neurological disorders, such as phenylketonuria, Parkinson's disease, and schizophrenia. BH4 supplementation has been shown to improve vascular function in patients with cardiovascular disease and reduce inflammation in patients with sepsis.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

BH4 has several advantages for lab experiments, including its stability and solubility in water. However, BH4 is also sensitive to oxidation and requires careful storage and handling to maintain its activity. In addition, BH4 is expensive and may not be readily available in some labs.

Direcciones Futuras

For research on BH4 include the development of new synthesis methods to improve yield and reduce cost, the identification of new enzymes that require BH4 as a cofactor, and the investigation of the role of BH4 in other physiological processes, such as immune response and cancer biology. Furthermore, the development of BH4 analogs may provide new therapeutic options for the treatment of neurological disorders and cardiovascular disease.

Métodos De Síntesis

The synthesis of BH4 involves several steps, including the condensation of 2-amino-3-hydroxy-4,5-diphosphonopentanoic acid with 2,3,4,5-tetrahydroxypyridine, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is isolated by column chromatography and characterized by various spectroscopic techniques.

Aplicaciones Científicas De Investigación

BH4 has been extensively studied for its role as a cofactor for several enzymes, including phenylalanine hydroxylase, tyrosine hydroxylase, and nitric oxide synthase. These enzymes are involved in the biosynthesis of neurotransmitters, such as dopamine, norepinephrine, and serotonin, as well as nitric oxide, which plays an important role in vascular function and immune response.

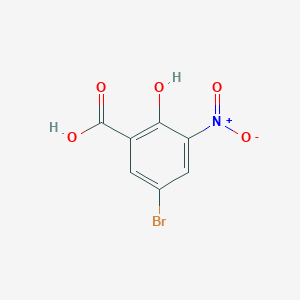

Propiedades

Número CAS |

136459-42-2 |

|---|---|

Nombre del producto |

(7S)-2-amino-7-[(1R,2S)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-1H-pteridin-4-one |

Fórmula molecular |

C9H15N5O3 |

Peso molecular |

241.25 g/mol |

Nombre IUPAC |

(7S)-2-amino-7-[(1R,2S)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-3H-pteridin-4-one |

InChI |

InChI=1S/C9H15N5O3/c1-3(15)6(16)4-2-11-5-7(12-4)13-9(10)14-8(5)17/h3-4,6,11,15-16H,2H2,1H3,(H4,10,12,13,14,17)/t3-,4-,6-/m0/s1 |

Clave InChI |

UUJCZDAMSPXYEU-FKZODXBYSA-N |

SMILES isomérico |

C[C@@H]([C@@H]([C@@H]1CNC2=C(N1)NC(=NC2=O)N)O)O |

SMILES |

CC(C(C1CNC2=C(N1)N=C(NC2=O)N)O)O |

SMILES canónico |

CC(C(C1CNC2=C(N1)NC(=NC2=O)N)O)O |

Sinónimos |

2-amino-4-hydroxy-7-(dihydroxypropyl)-5,6,7,8-tetrahydrobiopterin |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

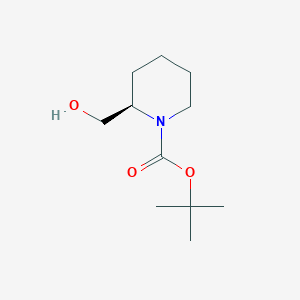

![2-Methoxypyrazolo[1,5-a]pyridin-3-amine](/img/structure/B159463.png)